2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine

Catalog No.
S536213
CAS No.
869718-81-0
M.F
C17H37NO8
M. Wt
383.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine

CAS Number

869718-81-0

Product Name

2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C17H37NO8

Molecular Weight

383.48

InChI

InChI=1S/C17H37NO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-18H2,1H3

InChI Key

YXWBFPPGROXJLL-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

m-PEG8-amine

Description

The exact mass of the compound 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine is 383.2519 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

One potential application mentioned is as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine is a synthetic compound characterized by a long hydrophilic polyethylene glycol chain. This compound is notable for its unique structure, which consists of eight ether linkages within a pentacosane backbone. The presence of an amine group at the 25th position allows for various chemical modifications and enhances its solubility in aqueous environments. Its molecular formula is C17H36O9NC_{17}H_{36}O_9N with a molar mass of approximately 384.47 g/mol .

The mechanism of action of mPEG8 depends on its application. Here are two potential mechanisms:

  • Drug Delivery: When conjugated to a drug molecule, mPEG8 can improve its solubility in water, allowing for easier administration and potentially enhancing its circulation time in the body. The PEG chain can also shield the drug from recognition by the immune system, reducing its toxicity.
  • Surface Modification: When attached to a surface, mPEG8 can improve its biocompatibility by reducing protein adsorption and cell adhesion. This can be useful for creating non-fouling surfaces for medical devices or biosensors.

The reactivity of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine primarily involves nucleophilic substitution reactions due to the amine functional group. For instance, it can undergo acylation or alkylation reactions to form derivatives with enhanced properties. In a recent study, the compound was utilized in a reaction where sodium carbonate was added to adjust the pH before introducing another reactant to synthesize a complex molecule .

While specific biological activities of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine are not extensively documented, compounds with similar polyether structures often exhibit low toxicity and biocompatibility. They are frequently used in drug delivery systems due to their ability to enhance solubility and stability of therapeutic agents. The amine functionality may also allow for interactions with biological molecules such as proteins and nucleic acids.

Synthesis of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine can be achieved through several methods:

  • Polymerization: Starting from ethylene oxide or similar monomers to create the polyether chain.
  • Functionalization: Introducing the amine group via reductive amination or other amine synthesis techniques.
  • Purification: Following synthesis, purification is typically performed using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products .

The applications of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine include:

  • Drug Delivery: Enhancing solubility and bioavailability of poorly soluble drugs.
  • Cosmetic Formulations: Acting as an emulsifier or stabilizer in creams and lotions.
  • Bioconjugation: Serving as a linker in bioconjugation reactions for targeted drug delivery systems.

Interaction studies involving 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine focus on its compatibility with various biological systems and other chemical entities. Research indicates that its polyether structure allows for favorable interactions with proteins and lipids without significant toxicity . Additionally, studies on its derivatives suggest potential applications in targeted therapies due to their ability to form stable complexes with therapeutic agents.

Several compounds share structural similarities with 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine:

Compound NameStructureUnique Features
3,6,9,12,15,18,21-Triethylene GlycolC12H26O6Shorter chain length; used in various industrial applications
Octaethylene Glycol Monoethyl EtherC16H34O6Ethyl group increases hydrophobicity; used as a surfactant
Polyethylene Glycol 400C18H38O9Varying molecular weights; widely used in pharmaceuticals

The uniqueness of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine lies in its specific length and functionalization that allows for tailored interactions in biological systems while maintaining low toxicity profiles.

2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine exhibits a well-defined molecular composition with the chemical formula C₁₇H₃₇NO₈ [1] [2]. The compound maintains a precise molecular weight of 383.48 grams per mole, as confirmed through multiple analytical techniques [1] [6]. This molecular weight determination represents a crucial parameter for chemical characterization and subsequent analytical applications.

The elemental composition analysis reveals a balanced distribution of carbon, hydrogen, nitrogen, and oxygen atoms within the molecular framework [1]. The compound contains seventeen carbon atoms, thirty-seven hydrogen atoms, one nitrogen atom, and eight oxygen atoms, reflecting its polyethylene glycol-based structure with terminal amine functionality [2] [6].

ParameterValueReference Method
Molecular FormulaC₁₇H₃₇NO₈Gas Chromatography [1]
Molecular Weight383.48 g/molMass Spectrometry [1] [2]
Chemical Abstracts Service Number869718-81-0Chemical Database [1] [6]
Reaxys Registry Number15617470Chemical Registry [1]
PubChem Substance Identifier468592521Chemical Database [1]
MDL NumberMFCD13184961Chemical Database [1]

The molecular weight accuracy has been validated through multiple analytical approaches, including proton nuclear magnetic resonance spectroscopy and electrospray ionization mass spectrometry [11] [13]. These complementary techniques provide consistent molecular weight determinations that support the structural integrity of the compound [13].

Chemical Structure and Conformation

The chemical structure of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine consists of a linear polyethylene glycol backbone containing eight ether linkages with terminal methoxy and primary amine functional groups [1] [7]. The compound features a systematic arrangement of ethylene glycol units connected through ether bonds, creating a flexible hydrophilic chain structure [7].

The structural framework exhibits the International Union of Pure and Applied Chemistry nomenclature as 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine [7]. This systematic naming convention reflects the sequential arrangement of ether-linked ethylene glycol units within the molecular architecture [7].

The conformational behavior of the compound demonstrates significant flexibility due to the polyethylene glycol backbone structure [23]. Molecular dynamic simulations indicate that the ether linkages allow for extensive rotational freedom, resulting in multiple conformational states in solution [23]. The primary amine terminus provides a reactive site for chemical modifications while maintaining the overall structural integrity of the polyethylene glycol chain [9].

Structural FeatureDescriptionFunctional Impact
Polyethylene Glycol BackboneEight ether-linked ethylene glycol units [1]Provides hydrophilicity and flexibility [20]
Terminal Methoxy GroupMethyl ether termination [7]Prevents further polymerization [19]
Primary Amine GroupTerminal amino functionality [1]Enables chemical conjugation [9]
Ether LinkagesOxygen bridges between carbon centers [7]Confers molecular flexibility [23]

The compound exhibits amphiphilic characteristics with the polyethylene glycol segment providing hydrophilic properties and the terminal functional groups contributing to specific chemical reactivity . The molecular conformation in aqueous solutions demonstrates extended chain configurations due to favorable interactions between the ether oxygen atoms and water molecules [23].

Structural Representation Methods

Nuclear magnetic resonance spectroscopy serves as the primary analytical method for structural characterization of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine [11] [12]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that correspond to specific molecular regions within the compound structure [11].

The proton nuclear magnetic resonance spectrum displays distinctive resonance patterns for the polyethylene glycol backbone protons, typically appearing between 3.5 and 3.7 parts per million [11]. The terminal methoxy group exhibits a singlet resonance at approximately 3.38 parts per million, while the amine-bearing methylene protons appear at 2.88 parts per million [9] [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of carbon environments within the molecular framework [11]. The technique reveals the characteristic polyethylene glycol carbon resonances and confirms the presence of the terminal functional groups [11].

Analytical TechniqueCharacteristic FeaturesStructural Information
¹H Nuclear Magnetic ResonancePolyethylene glycol protons at 3.5-3.7 ppm [11]Backbone structure confirmation
¹H Nuclear Magnetic ResonanceMethoxy protons at 3.38 ppm [11]Terminal group identification
¹H Nuclear Magnetic ResonanceAmine methylene protons at 2.88 ppm [9]Functional group verification
¹³C Nuclear Magnetic ResonanceCarbon environments [11]Complete structural mapping
Mass SpectrometryMolecular ion peaks [13]Molecular weight confirmation

Fourier-transform infrared spectroscopy provides additional structural validation through the identification of characteristic vibrational modes [26] [28]. The technique reveals specific absorption bands corresponding to carbon-oxygen stretching vibrations at approximately 1100 wavenumbers and nitrogen-hydrogen stretching vibrations around 3300 wavenumbers [26] [28].

The compound structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation as COCCOCCOCCOCCOCCOCCOCCOCCN [7]. This linear representation captures the sequential arrangement of atoms within the molecular structure [7].

Stereochemical Considerations

2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine exhibits minimal stereochemical complexity due to its linear polyethylene glycol-based structure [1] [7]. The compound lacks asymmetric carbon centers within its molecular framework, resulting in the absence of traditional stereoisomerism [7].

The molecular architecture consists entirely of primary and secondary carbon atoms connected through ether linkages, with no quaternary or tertiary carbon centers that would generate stereochemical diversity [7]. The terminal functional groups, including the methoxy and primary amine moieties, maintain achiral characteristics throughout the molecular structure [1] [7].

The conformational flexibility of the polyethylene glycol backbone allows for multiple spatial arrangements without generating stereoisomeric forms [23]. The ether linkages permit free rotation around carbon-oxygen bonds, enabling the molecule to adopt various extended and folded conformations in solution [23].

Stereochemical FeaturePresenceImpact on Structure
Asymmetric Carbon CentersAbsent [7]No stereoisomerism
Conformational IsomersPresent [23]Dynamic flexibility
Geometric IsomerismAbsent [7]Linear structure
Optical ActivityAbsent [7]Achiral molecule

The absence of stereochemical complexity simplifies the analytical characterization and synthetic preparation of the compound [9]. This structural uniformity contributes to the reproducibility of chemical reactions involving the terminal amine functionality [9].

Molecular modeling studies indicate that the compound adopts predominantly extended conformations in aqueous solutions due to favorable solvation interactions [23]. The polyethylene glycol chain exhibits significant flexibility, with rotational barriers around ether linkages being relatively low [23].

Comparative Analysis with Related Polyethylene Glycol Derivatives

2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine belongs to a family of methyl-terminated polyethylene glycol amine derivatives that vary in chain length and molecular weight [19] [21]. Comparative analysis with related compounds reveals systematic trends in physical and chemical properties as a function of polyethylene glycol chain length [17] [22].

The compound represents the eight-unit polyethylene glycol amine derivative within a series that includes four-unit, twelve-unit, and twenty-four-unit analogues [21] [24]. Each member of this series maintains the same terminal functional groups while varying in the number of ethylene glycol repeat units [21] [24].

Molecular weight comparisons demonstrate linear relationships between chain length and total molecular mass across the polyethylene glycol amine series [17] [22]. The eight-unit derivative exhibits intermediate properties between shorter and longer chain analogues in terms of solubility, viscosity, and thermal behavior [17] [22].

CompoundEthylene Glycol UnitsMolecular Weight (g/mol)Physical State
Methyl-Polyethylene Glycol-4-Amine4~251 [21]Liquid
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine8383.48 [1]Solid/Liquid
Methyl-Polyethylene Glycol-12-Amine12~515 [21]Solid
Methyl-Polyethylene Glycol-24-Amine24~1199 [21]Solid

Chain length effects on protein interactions demonstrate that shorter polyethylene glycol derivatives exhibit different binding characteristics compared to longer analogues [23]. The eight-unit compound shows intermediate behavior in terms of protein surface interactions and conformational perturbations [23].

Comparative studies of polyethylene glycol derivatives with varying molecular weights reveal distinct effects on biological systems [17]. Lower molecular weight compounds, including the eight-unit derivative, primarily influence protein function through excluded volume effects, while higher molecular weight analogues induce significant conformational changes [17] [23].

The synthesis and purification methods for polyethylene glycol amine derivatives demonstrate consistent approaches across different chain lengths [9]. However, longer chain compounds require modified purification strategies due to increased molecular complexity and potential for side reactions [9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.9

Exact Mass

383.2519

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

3,6,9,12,15,18,21,24-Octaoxapentacosan-1-amine

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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